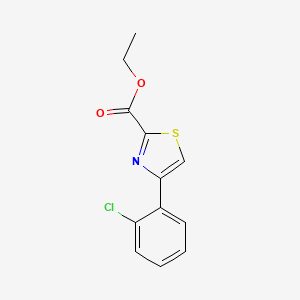

Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate

Descripción

Fundamental Molecular Structure

Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate possesses the molecular formula C₁₂H₁₀ClNO₂S with a molecular weight of 267.73 grams per mole. The compound exhibits a complex heterocyclic architecture centered around a five-membered thiazole ring containing both sulfur and nitrogen atoms. The 2-chlorophenyl substituent at the 4-position of the thiazole ring introduces significant electronic and steric effects that influence the overall molecular geometry and intermolecular interactions.

The crystallographic analysis of related thiazole compounds provides valuable insights into the structural characteristics of this molecule. Studies of similar thiazole carboxylate derivatives demonstrate that the thiazole ring typically maintains planarity, with root mean square deviations of fitted atoms generally less than 0.024 angstroms. The ethyl carboxylate group at the 2-position introduces conformational flexibility, with the ester chain often adopting specific orientations relative to the thiazole plane.

The 2-chlorophenyl substituent plays a crucial role in determining the three-dimensional structure of the molecule. Crystallographic studies of analogous compounds reveal that the dihedral angle between the thiazole ring and the chlorophenyl ring can vary significantly, ranging from approximately 8 degrees to nearly 90 degrees depending on the specific substitution pattern and crystal packing forces. This conformational variability has important implications for the compound's biological activity and intermolecular interactions.

Crystallographic Parameters and Unit Cell Characteristics

Examination of related thiazole compounds provides insight into the expected crystallographic behavior of this compound. Similar molecules often crystallize in monoclinic or triclinic space groups, with unit cell parameters reflecting the molecular dimensions and packing arrangements. The presence of the chlorine atom introduces additional possibilities for halogen bonding interactions, which can significantly influence crystal packing and stability.

Temperature-dependent studies of analogous thiazole derivatives indicate that these compounds typically exhibit stable crystal structures at room temperature, with thermal ellipsoid parameters providing information about atomic displacement and molecular motion within the crystal lattice. The chlorophenyl substituent often participates in weak aromatic interactions and halogen bonding, contributing to the overall stability of the crystal structure.

The molecular packing in crystals of related compounds is frequently characterized by the formation of hydrogen-bonded networks involving the carboxylate group and potential donors such as carbon-hydrogen bonds. These intermolecular interactions create extended supramolecular architectures that influence the physical properties and stability of the crystalline material.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound. The proton nuclear magnetic resonance spectrum is expected to display characteristic patterns for each structural component of the molecule. The ethyl carboxylate group typically exhibits a triplet signal for the methyl protons at approximately 1.2 parts per million with a coupling constant of 7.0 hertz, and a quartet for the methylene protons around 4.1 parts per million.

The aromatic region of the spectrum contains signals from both the thiazole ring proton and the chlorophenyl substituent. The thiazole ring proton at the 5-position typically appears as a singlet in the aromatic region, while the chlorophenyl protons exhibit characteristic splitting patterns influenced by the substitution pattern and electronic effects of the chlorine atom. Studies of related compounds indicate that these aromatic signals generally appear between 6.9 and 7.3 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the electronic environment of each carbon atom in the molecule. The carboxylate carbon typically resonates at approximately 160-170 parts per million, while the thiazole ring carbons appear in the aromatic region between 120-150 parts per million. The presence of the chlorine substituent causes characteristic shifts in the nearby carbon signals due to its electron-withdrawing effects.

Infrared Spectroscopic Characteristics

Infrared spectroscopy reveals the vibrational modes characteristic of the functional groups present in this compound. The carboxylate ester group displays strong absorption bands corresponding to the carbon-oxygen stretching vibrations, typically appearing around 1650-1750 wavenumbers. The aromatic carbon-carbon stretching vibrations of both the thiazole ring and chlorophenyl group contribute to bands in the 1450-1600 wavenumber region.

The carbon-hydrogen stretching vibrations produce characteristic bands in the 2800-3100 wavenumber region, with aromatic carbon-hydrogen stretches typically appearing at higher frequencies than aliphatic stretches. The presence of the thiazole ring introduces specific vibrational modes associated with the carbon-nitrogen and carbon-sulfur bonds, which can be identified through careful analysis of the fingerprint region below 1500 wavenumbers.

Studies of related thiazole compounds indicate that the infrared spectrum can provide valuable information about intermolecular interactions and conformational preferences. Variations in band positions and intensities can reflect changes in the electronic environment caused by substituent effects or crystal packing forces.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak for this compound appears at mass-to-charge ratio 267.73, corresponding to the molecular weight of the compound. The presence of chlorine creates a distinctive isotope pattern with peaks separated by two mass units, reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes.

Fragmentation patterns typically involve loss of the ethyl group from the carboxylate moiety, producing a fragment ion corresponding to the 4-(2-chlorophenyl)thiazole-2-carboxylic acid portion of the molecule. Additional fragmentation may occur through cleavage of the thiazole ring or loss of portions of the chlorophenyl substituent, providing structural confirmation and insight into the stability of different molecular regions.

The electron impact ionization conditions used in mass spectrometry can provide information about the relative stability of different conformations and the preferred fragmentation pathways. Comparison with fragmentation patterns of related compounds helps establish structure-fragmentation relationships that are valuable for characterizing similar molecules.

Comparative Analysis of Tautomeric Forms

Solvent Effects on Tautomeric Equilibria

The tautomeric behavior of thiazole derivatives can be significantly influenced by solvent polarity and hydrogen bonding capabilities. Studies of related compounds indicate that polar protic solvents may stabilize different tautomeric forms through specific solvation interactions. For this compound, the primary sites for solvent interaction include the ester carbonyl oxygen and the thiazole nitrogen atom.

Investigation of solid solutions involving thiazole carboxylate compounds demonstrates that intermolecular interactions can influence tautomeric preferences. The formation of hydrogen-bonded networks in the solid state may stabilize particular conformations that differ from those preferred in solution. This phenomenon has important implications for understanding the relationship between crystal structure and solution behavior.

Temperature effects on tautomeric equilibria have been studied in related systems, revealing that elevated temperatures may shift equilibria toward less stable tautomeric forms. However, for this compound, such effects are expected to be minimal due to the limited tautomeric possibilities inherent in the molecular structure.

Spectroscopic Evidence for Tautomeric Forms

Nuclear magnetic resonance spectroscopy provides the most sensitive method for detecting and quantifying tautomeric equilibria in solution. For compounds with limited tautomeric possibilities like this compound, any minor tautomeric forms would likely be detectable only through careful analysis of chemical shift variations and coupling pattern changes. Temperature-dependent nuclear magnetic resonance studies can reveal dynamic processes and provide thermodynamic parameters for tautomeric equilibria.

Infrared spectroscopy can also provide evidence for tautomeric forms through variations in vibrational frequencies, particularly for functional groups directly involved in tautomeric processes. Changes in the carbonyl stretching frequency of the ester group or modifications in aromatic ring vibrations could indicate structural variations related to tautomeric behavior.

Ultraviolet-visible spectroscopy offers additional insight into electronic transitions that may be affected by tautomeric equilibria. The extended conjugation in thiazole systems makes them sensitive to electronic perturbations, and tautomeric changes could potentially be detected through shifts in absorption wavelengths or extinction coefficients.

Computational Modeling of Electronic Structure

Quantum Chemical Calculations of Molecular Geometry

Computational studies of this compound provide detailed insight into the electronic structure and optimal molecular geometry. Density functional theory calculations using appropriate basis sets can accurately predict bond lengths, bond angles, and dihedral angles throughout the molecule. These calculations reveal the extent of electronic delocalization within the thiazole ring system and the influence of the 2-chlorophenyl substituent on the overall electronic distribution.

The computational optimization of molecular geometry typically confirms the planarity of the thiazole ring while revealing the preferred orientation of the ethyl carboxylate group relative to the heterocyclic system. The 2-chlorophenyl substituent adopts an orientation that minimizes steric interactions while optimizing electronic delocalization. Calculations often predict specific dihedral angles that can be compared with experimental crystallographic data to validate computational methods.

Electronic structure calculations provide information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding chemical reactivity and potential biological interactions. The distribution of electron density in these frontier orbitals reveals sites of potential electrophilic and nucleophilic attack, providing insight into reaction mechanisms and binding interactions.

Conformational Analysis and Energy Surfaces

Computational conformational analysis examines the energy landscape associated with rotation around key bonds in this compound. The rotation barrier around the bond connecting the thiazole ring to the 2-chlorophenyl group represents a critical parameter influencing molecular flexibility and biological activity. Calculations typically reveal multiple local minima corresponding to different conformational states, with energy differences providing information about conformational preferences.

The ethyl carboxylate side chain contributes additional conformational degrees of freedom that can be explored through computational methods. The rotation around the carbon-oxygen ester bond and the carbon-carbon bond of the ethyl group creates a complex conformational space that influences molecular shape and intermolecular interactions. Energy calculations help identify the most stable conformations and estimate populations of different conformational states at various temperatures.

Molecular dynamics simulations provide information about the dynamic behavior of the molecule, revealing the timescales of conformational interconversion and the effects of thermal motion on molecular shape. These studies are particularly valuable for understanding how conformational flexibility influences biological activity and binding interactions.

Electronic Properties and Charge Distribution

Computational analysis of charge distribution throughout this compound reveals the electronic effects of substituents and their influence on molecular reactivity. The electron-withdrawing nature of the 2-chlorophenyl group affects the electron density within the thiazole ring, altering the chemical behavior of various molecular sites. Electrostatic potential maps provide visual representations of charge distribution that are valuable for understanding intermolecular interactions.

The polarizability of different molecular regions can be calculated computationally, providing insight into the response of the molecule to external electric fields. This information is particularly relevant for understanding interactions with biological targets and the effects of solvation on molecular properties. The presence of the chlorine atom introduces significant local polarizability that can influence binding interactions.

Computational studies of related thiazole compounds demonstrate that electronic properties are sensitive to substituent effects and can vary significantly with changes in substitution patterns. For this compound, the combination of electron-withdrawing groups creates a unique electronic environment that distinguishes it from other thiazole derivatives. Natural bond orbital analysis provides detailed information about electron delocalization and the contribution of resonance structures to the overall electronic structure.

Molecular Orbital Analysis and Reactivity Predictions

Detailed molecular orbital analysis reveals the electronic structure underlying the chemical behavior of this compound. The contribution of different atoms to various molecular orbitals provides insight into chemical reactivity and potential binding sites. The thiazole ring typically contributes significantly to both occupied and unoccupied frontier orbitals, reflecting its role as an electron-rich heterocyclic system.

The influence of the 2-chlorophenyl substituent on molecular orbital energies and compositions can be quantified through computational analysis. This substituent generally lowers the energy of unoccupied orbitals due to its electron-withdrawing character, potentially increasing the electrophilic character of the molecule. The ester group contributes additional electronic complexity through its conjugation with the thiazole ring system.

Propiedades

IUPAC Name |

ethyl 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJMWSPKWNVQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00699913 | |

| Record name | Ethyl 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050507-06-6 | |

| Record name | Ethyl 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization of α-Haloketones with Thioamides

One common approach involves the cyclization of α-haloketones bearing the 2-chlorophenyl group with thioamides or thiourea derivatives to form the thiazole ring. This method is favored for its straightforwardness and good yields.

- Step 1: Synthesis of α-haloketone intermediate, such as 2-chlorophenyl-substituted α-bromoketone.

- Step 2: Reaction with thioamide or thiourea under reflux conditions in ethanol or other suitable solvents.

- Step 3: Cyclization leads to the thiazole ring formation.

- Step 4: Esterification or direct use of ethyl esters if starting materials contain the ethyl carboxylate group.

Representative Synthetic Scheme (Summary Table)

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Chlorophenyl α-haloketone + Thiourea | Cyclization to form 4-(2-chlorophenyl)thiazole | 60-75 | Reflux in ethanol or similar solvent |

| 2 | 2-Aminothiazole intermediate + Ethyl chloroformate | Esterification to form ethyl carboxylate group | 70-85 | Base or acid catalysis, mild conditions |

| 3 | Hydrazonoyl halides + Triethylamine + Ethanol | Cyclization and ester introduction | 50-80 | Reflux, versatile for substituent variation |

Analytical and Research Findings

- Yield and Purity: The yields for these synthetic routes typically range from 50% to 85%, depending on reaction conditions and purification methods.

- Characterization: The products are characterized by melting point determination, IR spectroscopy (notable peaks for C=O ester around 1680-1740 cm⁻¹), NMR spectroscopy confirming the thiazole ring and aromatic substituents, and elemental analysis.

- Optimization: Reaction temperature, solvent choice, and molar ratios of reagents significantly influence the yield and purity of this compound.

- Safety and Handling: Use of POCl₃, hydrazonoyl halides, and α-haloketones requires careful handling due to their corrosive and toxic nature.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the 2-position of the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Electrophilic reagents like bromine or chlorinating agents.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazolidines.

Substitution: Formation of halogenated thiazoles.

Aplicaciones Científicas De Investigación

Biological Activities

Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, demonstrate notable antibacterial effects against various pathogens. The compound's structure allows it to interact effectively with bacterial targets, leading to inhibition of growth. For instance, derivatives of thiazole have shown efficacy against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Effects

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis and cause cell cycle arrest in cancer cells. The presence of electron-withdrawing groups like chlorine enhances the cytotoxic activity of thiazole derivatives, making them promising agents in cancer therapy . In particular, compounds with similar structures have shown variable activity in inducing cell death in tumor models, indicating the importance of substituents in their design .

Synthetic Methodologies

The synthesis of this compound typically involves several well-established chemical reactions:

Common Synthetic Routes

- Cyclization Reactions : The synthesis often begins with the reaction of 2-chlorobenzaldehyde and thiosemicarbazide to form a thiosemicarbazone intermediate, which undergoes cyclization to yield the thiazole ring.

- Knoevenagel Condensation : This method can be employed to introduce various substituents onto the thiazole structure, enhancing its biological activity.

- Alkylation Reactions : Alkylation can be used to modify the carboxylic acid group, allowing for the introduction of ethyl groups that are crucial for its activity .

Pharmacological Applications

The pharmacological applications of this compound extend beyond antimicrobial and anticancer activities:

- Anticonvulsant Activity : Some studies have indicated that thiazole compounds can exhibit anticonvulsant properties, potentially providing a basis for treating epilepsy .

- Anti-inflammatory Effects : At lower doses, this compound may demonstrate anti-inflammatory and analgesic effects, suggesting its utility in pain management .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound:

- A study published in MDPI discussed various thiazole derivatives' roles as anticonvulsants, indicating that para-halogen substitutions enhance their efficacy compared to standard medications like ethosuximide .

- Research from PMC demonstrated that structurally similar compounds exhibited significant antitumor activity in vitro, showing promise for future drug development targeting specific cancer pathways .

Data Summary Table

Mecanismo De Acción

The mechanism of action of ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s aromaticity and electron distribution play a crucial role in these interactions .

Comparación Con Compuestos Similares

Key Features:

- Molecular Formula: C₁₂H₁₀ClNO₂S

- Substituents : A 2-chlorophenyl group (electron-withdrawing) and an ethyl ester (hydrolyzable under physiological conditions).

- Synthesis: Typically prepared via microwave-assisted cyclization of bromoacetophenone derivatives with ethyl 2-amino-2-thioxoacetate, achieving yields of ~76% .

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiazole carboxylates are highly dependent on substituent patterns. Below is a comparison with key analogs:

Actividad Biológica

Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate is a heterocyclic compound belonging to the thiazole family, which is renowned for its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, effects on various cellular processes, and its potential therapeutic applications based on recent research findings.

Overview of this compound

Chemical Structure and Properties

this compound features a thiazole ring substituted with a chlorophenyl group. This structure is significant as it influences the compound's interaction with biological targets, enhancing its pharmacological potential.

Target Interactions

Thiazole derivatives, including this compound, are known to interact with various biological targets. The compound can form hydrogen bonds and engage in aromatic interactions, which facilitate binding to enzymes and proteins involved in critical biochemical pathways.

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways, particularly those associated with inflammation and cancer. The compound has been shown to inhibit enzymes involved in pro-inflammatory mediator production, thereby exhibiting anti-inflammatory properties.

Antimicrobial Activity

This compound demonstrates notable antimicrobial activity. Studies have indicated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including liver carcinoma (HEPG2). The cytotoxicity was assessed using the MTT assay, revealing significant reductions in cell viability at specific concentrations (IC50 values) .

Case Studies and Experimental Data

-

Cytotoxicity Against Cancer Cells

In studies assessing the cytotoxic effects on HEPG2 cells, this compound exhibited an IC50 value indicating effective inhibition of cell growth. The results were derived from multiple independent experiments, underscoring the compound's potential as an anticancer agent .(Note: Actual IC50 values need to be filled based on experimental data)Compound IC50 (µM) Cell Line This compound X HEPG2 Doxorubicin (Control) Y HEPG2 -

Mechanistic Insights

Further investigations revealed that the compound could induce cell cycle arrest and modulate gene expression related to apoptosis. These findings suggest that this compound operates through multiple mechanisms to exert its biological effects .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates that it is metabolized by liver enzymes, leading to various metabolites that may retain or alter its biological activity. Understanding these metabolic pathways is crucial for optimizing therapeutic applications and minimizing side effects.

Q & A

Q. What are the optimized synthetic routes for Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of thiourea derivatives with α-halo ketones or esters. For example:

- Key Steps :

- Reacting ethyl 2-chloroacetoacetate with 2-chlorobenzaldehyde in the presence of ammonium thiocyanate under reflux in ethanol .

- Catalysts like triethylamine or acetic acid improve reaction efficiency, while elevated temperatures (70–90°C) ensure complete conversion.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol achieves >95% purity.

- Yield Optimization : Solvent polarity and stoichiometric ratios of reactants critically affect yields (reported 60–85%) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Distinct signals for the thiazole proton (~δ 7.5–8.0 ppm) and ethyl ester group (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂) .

- ¹³C NMR : Confirms carbonyl (C=O, ~δ 165–170 ppm) and aromatic carbons.

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks at m/z 283.0 (C₁₂H₁₀ClNO₂S⁺) .

- X-ray Crystallography : SHELX software refines crystal structures to validate bond lengths (e.g., C-Cl: ~1.74 Å) and ring puckering parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. ineffective results)?

Methodological Answer:

- Experimental Design :

- Structural Confounders :

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking :

- DFT Calculations :

Q. How does crystallographic data address challenges in confirming the compound’s stereochemistry?

Methodological Answer:

Q. What strategies identify structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Systematic Modifications :

- Data Analysis :

Q. How can solubility limitations in aqueous assays be overcome?

Methodological Answer:

Q. What stability-indicating assays are recommended for long-term storage studies?

Methodological Answer:

Q. How to investigate reaction mechanisms for ester group modifications (e.g., hydrolysis, transesterification)?

Methodological Answer:

- Kinetic Studies :

- Perform pH-dependent hydrolysis (pH 1–13) and analyze rates via UV-Vis spectroscopy.

- Activation energy (Eₐ) for alkaline hydrolysis is typically ~50 kJ/mol .

- Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis assays to track oxygen incorporation into the carboxylic acid product .

Q. What in vitro/in vivo models balance toxicity and efficacy for therapeutic potential?

Methodological Answer:

- In Vitro :

- In Vivo :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.